molecular formula C16H13BrN4O4 B2714816 5-bromo-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide CAS No. 1170050-37-9

5-bromo-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide

Cat. No.: B2714816
CAS No.: 1170050-37-9
M. Wt: 405.208
InChI Key: RUGQCKFDUIYVBX-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H13BrN4O4 and its molecular weight is 405.208. The purity is usually 95%.
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Biological Activity

The compound 5-bromo-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide is a novel pyrazolo-pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H16BrN3O4\text{C}_{17}\text{H}_{16}\text{Br}\text{N}_3\text{O}_4

Molecular Weight: 396.23 g/mol
CAS Number: Not specifically listed in available databases.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds with similar structural motifs to this compound. For instance, derivatives of pyrido[2,3-d]pyrimidines have shown significant growth inhibition against various cancer cell lines such as HepG2 and HCT116 with IC50 values in the low micromolar range . The compound's ability to inhibit cyclin-dependent kinases (CDK) is particularly noteworthy as it may lead to cell cycle arrest and apoptosis in cancer cells.

Cell Line IC50 Value (µM) Reference
HepG26.9
HCT1167.5
PC-31.54

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer progression. It has been shown to target several kinases involved in tumor growth and proliferation:

  • Tyrosine Kinases : Inhibition of these kinases can disrupt signaling pathways that promote cell division.
  • Phosphatidylinositol 3-Kinase (PI3K) : This pathway is crucial for cell survival and growth; its inhibition may lead to increased apoptosis .
  • Mitogen Activated Protein Kinases (MAPK) : Targeting this pathway can affect cellular responses to growth factors.

Other Biological Activities

In addition to anticancer effects, compounds related to the pyrazolo-pyridine scaffold have exhibited a range of other biological activities:

  • Antimicrobial Activity : Some derivatives have shown efficacy against various bacterial strains.
  • CNS Activity : Compounds within this class have demonstrated potential as CNS depressants and anticonvulsants .

Study on Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of pyrazolo-pyridine derivatives similar to our compound. The results indicated that specific substitutions on the furan ring significantly enhanced cytotoxicity against breast and lung cancer cell lines. Notably, one derivative exhibited an IC50 value of 0.36 µM against A549 cells, indicating high potency .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications at the furan position greatly influence biological activity. For example, substituents that increase electron density on the aromatic ring enhance binding affinity to target proteins involved in tumorigenesis .

Properties

IUPAC Name

5-bromo-N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O4/c1-21-15-13(8(7-12(22)18-15)9-3-2-6-24-9)14(20-21)19-16(23)10-4-5-11(17)25-10/h2-6,8H,7H2,1H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGQCKFDUIYVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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